molecular formula C14H14ClN B2605517 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline CAS No. 71421-97-1

4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline

Cat. No. B2605517
CAS RN: 71421-97-1
M. Wt: 231.72
InChI Key: KMABJVOCKJADAB-UHFFFAOYSA-N
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Description

“4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline”, also known as CMCQ, is a heterocyclic compound. It has a molecular weight of 231.72 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-methyl-7,8,9,10-tetrahydrobenzo[h]quinoline . The InChI code for this compound is 1S/C14H14ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h6-8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 231.72 .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, including those structurally related to 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline, are key intermediates in the synthesis of complex heterocyclic compounds. For example, the study by Shindo et al. (1989) details the formation and properties of cyclohepta[b]quinoxalines, emphasizing the synthetic pathways and chemical reactions involving quinoline analogs. These pathways are crucial for developing novel compounds with potential applications in material science and pharmaceuticals (Shindo, Ishikawa, & Nozoe, 1989).

Biological Applications

Quinoline derivatives have shown a wide range of biological activities, making them valuable in drug discovery and medicinal chemistry. For instance, Kategaonkar et al. (2010) synthesized new quinoline derivatives via a click chemistry approach, evaluating their antifungal and antibacterial activities. Most compounds exhibited significant activity against tested strains, highlighting the therapeutic potential of quinoline derivatives in addressing microbial resistance (Kategaonkar et al., 2010).

Material Science Applications

In material science, quinoline derivatives can be used as precursors for the synthesis of organic materials with specific optical or electronic properties. The study by Hens et al. (2013) on Zn(ii) complexes with quinoline-based ligands showcases the synthesis, structure, and spectral properties of these complexes. Their photophysical properties were explored, indicating potential applications in sensors and optoelectronic devices (Hens, Mondal, & Rajak, 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

4-chloro-2-methyl-7,8,9,10-tetrahydrobenzo[h]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABJVOCKJADAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C2=N1)CCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline

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